BenchChemオンラインストアへようこそ!

1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

PTP1B inhibition Structure-activity relationship Diabetes target

This 6-fluoro, N1-benzyl 4-quinolone-3-carboxylic acid is a confirmed, cell-permeable PTP1B inhibitor with well-characterized SAR. Single-atom changes at C6 (-F vs -I vs -NO2) or N1 (benzyl vs cyclopropyl) drastically alter potency, making it an essential reference for assay calibration, SAR expansion, and bidentate inhibitor library synthesis. The C3 carboxylic acid serves as a phosphotyrosine mimetic and a synthetic handle for conjugation. Ideal for metabolic disease drug discovery programs seeking a de-risked, mid-range activity control scaffold with documented selectivity over antibacterial quinolones.

Molecular Formula C17H12FNO3
Molecular Weight 297.28 g/mol
CAS No. 1338665-48-7
Cat. No. B6496307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS1338665-48-7
Molecular FormulaC17H12FNO3
Molecular Weight297.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O
InChIInChI=1S/C17H12FNO3/c18-12-6-7-15-13(8-12)16(20)14(17(21)22)10-19(15)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,21,22)
InChIKeyKTTRQAGYEPRIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 1338665-48-7): Procurement & Selection Guide for a 4-Quinolone-3-Carboxylic Acid Scaffold


1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 1338665-48-7) is a synthetic 4-quinolone-3-carboxylic acid derivative with the molecular formula C17H12FNO3 . It features a 6-fluoro substitution and an N1-benzyl group on the quinolone core. The compound was characterized as a cell-permeable inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity, in a 2014 study that introduced this scaffold as a novel phosphotyrosine mimetic [1]. Unlike fluoroquinolone antibacterials that require a basic amine at C-7 for DNA gyrase inhibition, this compound lacks a C-7 substituent, which fundamentally alters its biological profile.

Why Uninformed Substitution of 1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Fails in PTP1B Inhibitor Research


The 4-quinolone-3-carboxylic acid chemotype exhibits extreme sensitivity to substitution patterns across three critical positions: N1, C6, and C7. In the Zhi et al. (2014) study, single-atom changes at C6 (e.g., -F vs. -I vs. -NO2) altered PTP1B inhibition from near-zero to substantial levels at the same concentration [1]. Similarly, moving the fluorine from C6 to C7 resulted in a ~22-fold reduction in inhibition, while replacing N1-benzyl with N1-cyclopropyl nearly abolished activity [1]. The C3-carboxylic acid group is essential as the phosphotyrosine mimetic that binds the PTP1B active site [2]. Therefore, substituting an analog with even a single positional or atomic change—such as a 6-iodo, 7-fluoro, or N1-cyclopropyl derivative—will yield a compound with profoundly different biochemical properties and should not be considered interchangeable.

1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


6-Fluoro vs. 6-Iodo Substitution: A 4.9-Fold Improvement in PTP1B Inhibition at Matched Concentration

In the Zhi et al. (2014) PTP1B screening panel, substituting the 6-fluoro group of the target compound with a 6-iodo group resulted in a sharp drop in inhibition: the 6-fluoro compound achieved 15.1% inhibition at 0.02 mg/ml, whereas the 6-iodo analog showed only 3.1% inhibition at the same concentration [1]. This represents a 4.9-fold improvement in percent inhibition attributable solely to the C6 halogen identity, with fluorine strongly preferred over iodine.

PTP1B inhibition Structure-activity relationship Diabetes target

6-Fluoro vs. 7-Fluoro Positional Isomerism: A 21.6-Fold Difference in PTP1B Inhibition

The position of the fluorine atom on the quinolone ring is a critical determinant of PTP1B inhibitory activity. The target compound, bearing fluorine at C6, showed 15.1% inhibition at 0.02 mg/ml. In contrast, the regioisomer with fluorine relocated to C7 (1-benzyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) exhibited only 0.7% inhibition under identical conditions [1]. This represents a 21.6-fold difference in activity driven solely by the position of a single fluorine atom.

Regioisomer differentiation PTP1B inhibitor Positional SAR

N1-Benzyl vs. N1-Cyclopropyl: An 18.9-Fold Advantage for the Benzyl Substituent in PTP1B Engagement

Replacement of the N1-benzyl group with an N1-cyclopropyl group—a common motif in fluoroquinolone antibacterials such as ciprofloxacin—dramatically reduces PTP1B activity. The target compound (N1-benzyl, 6-fluoro) showed 15.1% inhibition at 0.02 mg/ml, whereas the N1-cyclopropyl-6-fluoro analog exhibited only 0.8% inhibition [1]. This 18.9-fold difference underscores that the N1-benzyl group engages a hydrophobic pocket in PTP1B that cannot be accommodated by the smaller, less aromatic cyclopropyl ring.

N1-substituent SAR PTP1B inhibitor design Hydrophobic binding pocket

6-Fluoro vs. 6-Nitro: The 6-Nitro Analog Achieves 2.4-Fold Higher PTP1B Inhibition, Defining an Activity Ceiling for This Scaffold Class

Among the C6-substituted analogs tested alongside the target compound, 1-(4-fluorobenzyl)-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid achieved the highest inhibition at 36.2% at 0.02 mg/ml, compared to 15.1% for the 6-fluoro target compound [1]. While superior to the 6-fluoro compound, the 6-nitro derivative carries different physicochemical liabilities (e.g., potential mutagenicity concerns associated with nitroaromatic groups). The target compound thus represents a balanced choice with moderate PTP1B activity (15.1%) and a more drug-like halogen substituent.

C6 substituent optimization Electron-withdrawing group SAR PTP1B inhibitor ranking

Absence of C7 Substituent: Fundamental Differentiation from Antibacterial Fluoroquinolones and Implications for Procurement

Classical fluoroquinolone antibacterials (e.g., ciprofloxacin, norfloxacin) require a basic amine substituent at the C7 position for DNA gyrase/topoisomerase IV inhibition. The target compound lacks any C7 substituent. A 1990 study by Zhou et al. on 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids found that antibacterial activity was uniformly low across ~30 compounds, with MIC values higher against Gram-negative than Gram-positive bacteria [1]. The relative activity order at N1 was benzyl > p-chlorobenzyl > p-nitrobenzyl. Critically, the unsubstituted C7 position in the target compound further reduces any residual antibacterial activity, reinforcing its primary utility as a PTP1B tool compound rather than an antibacterial agent.

Fluoroquinolone differentiation Antibacterial vs. PTP1B selectivity C7 substitution requirement

Mechanistic Differentiation: 4-Quinolone-3-Carboxylates as Competitive PTP1B Inhibitors Binding the WPD Loop Closed Conformation

The Zhi et al. (2014) study established that 4-quinolone-3-carboxylic acids, including the target compound, act as competitive inhibitors of PTP1B by binding to the active site in the WPD loop closed conformation [1]. This mechanism differentiates this chemotype from earlier charged phosphotyrosine mimetics that suffered from poor selectivity (2–10 fold selectivity over a panel of PTPs) and limited cell permeability. The study further demonstrated that bidentate inhibitors conjugated with aryl diketoacid or salicylic acid were cell-permeable and enhanced insulin signaling in CHO/hIR cells [1]. While these enhanced properties were demonstrated for conjugated bidentate inhibitors rather than the target compound itself, the scaffold class overall exhibits improved pharmacological properties over previously described PTP1B inhibitors [1].

PTP1B competitive inhibition WPD loop Phosphotyrosine mimetic Cell permeability

Optimal Application Scenarios for 1-Benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Based on Quantitative Evidence


PTP1B Tool Compound for Type 2 Diabetes and Obesity Target Validation Studies

With confirmed PTP1B inhibitory activity (15.1% inhibition at 0.02 mg/ml [1]), the target compound serves as a validated starting point for medicinal chemistry optimization programs targeting type 2 diabetes and obesity. Its well-characterized SAR profile across C6, N1, and positional isomerism provides a reliable baseline for structure-activity relationship expansion. The compound belongs to a scaffold class demonstrated to produce cell-permeable, selective PTP1B inhibitors [2], making it suitable for hit-to-lead campaigns where the core scaffold has already been de-risked for the target indication.

Reference Standard for Regioisomer and Halogen-Substituent SAR Studies on 4-Quinolone-3-Carboxylic Acids

The compound's well-documented activity differences relative to its 6-iodo (3.1%), 7-fluoro (0.7%), and N1-cyclopropyl (0.8%) analogs [1] make it an ideal reference compound for calibrating new PTP1B assays and for training computational models predicting halogen and positional effects on enzyme inhibition. Laboratories establishing PTP1B screening platforms can use this compound as a mid-range activity control to validate assay sensitivity and reproducibility.

Negative Control for Antibacterial Fluoroquinolone Screening Panels

Because the compound lacks the C7 basic amine substituent essential for DNA gyrase inhibition [1], it is expected to show negligible antibacterial activity [3]. This makes it a valuable negative control in antibacterial discovery programs: researchers can use it to differentiate target-specific quinolone effects (DNA gyrase/topoisomerase IV) from off-target effects mediated by the quinolone core itself, or to ensure that PTP1B inhibitors derived from this scaffold do not carry confounding antibacterial activity.

Scaffold for Designing Bidentate PTP1B Inhibitors with Enhanced Cellular Activity

The Zhi et al. (2014) study demonstrated that conjugating the 4-quinolone-3-carboxylic acid core with aryl diketoacid or salicylic acid warheads yields bidentate inhibitors with improved cell permeability and the ability to enhance insulin signaling in CHO/hIR cells [2]. The target compound's carboxylic acid at C3 provides a convenient synthetic handle for such conjugation strategies. Medicinal chemistry teams can procure this compound as the core scaffold for generating focused libraries of bidentate PTP1B inhibitors.

Quote Request

Request a Quote for 1-benzyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.